1. L-97-1 * Compound Description: L-97-1, chemically defined as 3-[2-(4-aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxyethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione, is a water-soluble, small molecule antagonist of the A1 adenosine receptor (AR) []. Studies have demonstrated its ability to reduce both early and late phase allergic responses in a hyper-responsive rabbit model of asthma []. L-97-1 exhibits strong binding affinity for human A1 ARs and has shown no inhibitory activity against human phosphodiesterase II, III, IV, and V enzymes []. * Relevance: L-97-1 shares the core xanthine structure (3,7-dihydro-1H-purine-2,6-dione) with the target compound, 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 1, 7, and 8 positions of the xanthine core. Notably, both compounds have a benzyl group at the 8-position, and a hydroxyethyl group within the substituent at the 7-position. The variations lie in the specific substituents at these positions and the presence of a 2,4-dichlorobenzyl group at the 1-position in the target compound, which is a propyl group in L-97-1. These structural similarities suggest potential for shared pharmacological activity profiles, especially concerning adenosine receptor interactions.
2. 7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261) * Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist []. It has been studied for its neuroprotective effects in models of Parkinson’s disease, demonstrating the ability to attenuate the loss of dopamine and dopamine transporter binding sites induced by the neurotoxin MPTP []. * Relevance: While SCH 58261 does not share the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, it is grouped here due to its shared pharmacological target, the adenosine A2A receptor. This suggests that the target compound, by virtue of its structural similarity to other adenosine receptor ligands like L-97-1, may also interact with adenosine receptors, potentially including A2A receptors. This highlights a possible avenue for the target compound's biological activity.
3. 3,7-dimethyl-1-propargylxanthine (DMPX) * Compound Description: DMPX is a selective antagonist of the adenosine A2A receptor []. It has been investigated for its neuroprotective effects and has demonstrated efficacy in mitigating MPTP-induced dopamine depletion in animal models of Parkinson's disease []. * Relevance: Similar to SCH 58261, DMPX does not share the core xanthine structure with the target compound, 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, but is relevant due to its shared target, the adenosine A2A receptor []. This shared pharmacological target strengthens the possibility of 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione also interacting with adenosine receptors, highlighting the potential for overlapping biological activities.
4. (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002) * Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist []. It has shown neuroprotective effects in preclinical models of Parkinson’s disease, reducing MPTP-induced dopaminergic neurotoxicity []. * Relevance: Although KW-6002 shares the core xanthine structure (3,7-dihydro-1H-purine-2,6-dione) with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, it is included here primarily for its A2A receptor antagonism []. This emphasizes a potential trend in the structure-activity relationship: xanthine derivatives, particularly with specific substitutions at positions 1, 7, and 8, may possess affinity for adenosine receptors, including A2A.
6. 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione * Compound Description: This compound served as a key intermediate in synthesizing a series of xanthene derivatives as potential antiasthmatic agents []. This series aimed to explore the vasodilatory properties of xanthene derivatives and their potential as phosphodiesterase 3 inhibitors for treating asthma. * Relevance: 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione shares the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Notably, both compounds feature a 1,3-dimethyl substitution on the xanthine core. The presence of a piperazine ring in the 7-position substituent of this compound, while different from the benzyl(2-hydroxyethyl)amino substituent in the target compound, suggests that modifications at this position could be explored to modulate activity and target specificity.
7. 7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8) * Compound Description: This compound was identified as the most active derivative within a series of xanthene-based compounds evaluated for pulmonary vasodilator activity []. It exhibited greater potency compared to the reference standard, Cilostazol []. * Relevance: Compound 8 shares the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and is also derived from the same key intermediate, 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione []. The presence of a 3,4-dichlorophenyl moiety in Compound 8 highlights the potential importance of halogenated aromatic substituents for biological activity, similar to the 2,4-dichlorobenzyl group present in the target compound.
8. 7-(2-{4-[(2,4-di-nitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 6) * Compound Description: This compound is part of a series of xanthene derivatives explored for antiasthmatic activity []. It exhibited moderate pulmonary vasodilator activity compared to the reference compound Cilostazol []. * Relevance: Compound 6, sharing the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also originates from the intermediate 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione []. The presence of the 2,4-dinitrophenyl group in Compound 6, while displaying moderate activity, emphasizes the potential for modulating biological activity by varying the electronic and steric properties of substituents on the piperazine ring at the 7-position of the xanthine core.
9. 7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 4) * Compound Description: Compound 4, belonging to the same series of xanthene derivatives as Compounds 6 and 8, was investigated for its potential as an antiasthmatic agent []. It demonstrated mild to moderate pulmonary vasodilator activity compared to Cilostazol []. * Relevance: This compound shares the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The presence of a 4-hydroxyphenyl group in Compound 4, which showed mild to moderate activity, suggests that incorporating polar substituents in the 7-position substituent might influence the compound's interaction with biological targets.
10. 8-amino-7-(4-morpholinobutyl)theophylline * Compound Description: 8-amino-7-(4-morpholinobutyl)theophylline has been structurally characterized through X-ray crystallography, providing insights into its molecular geometry and conformation []. This compound represents a theophylline derivative with modifications at the 7 and 8 positions. * Relevance: 8-amino-7-(4-morpholinobutyl)theophylline shares the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This compound highlights the potential of modifying the 7 and 8 positions of the xanthine scaffold for potential biological activity. Notably, the presence of a morpholine ring in 8-amino-7-(4-morpholinobutyl)theophylline introduces a structural motif that could be explored in the context of the target compound to assess its impact on activity or target selectivity.
12. Amrinone * Compound Description: Amrinone is a selective inhibitor of phosphodiesterase 3 (PDE3) [], an enzyme involved in regulating cardiac and vascular smooth muscle contractility. It is primarily used for its inotropic effects, increasing the force of heart muscle contractions. * Relevance: Although Amrinone does not share the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, its mention in the context of PDE inhibition [] alongside xanthine-based PDE inhibitors like IBMX suggests a possible area of investigation for the target compound.
13. Rolipram * Compound Description: Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4) [], a major cAMP-specific phosphodiesterase in inflammatory and immune cells. It has been investigated for potential therapeutic applications in various conditions, including asthma and depression. * Relevance: Rolipram, like Amrinone, does not structurally resemble 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, but its inclusion in the discussion on PDE inhibition and its use in asthma research [] might point to a potential area of study for the target compound.
14. 4-[[3',4'-(methylenedioxy)benzyl]amino]-6-methoxyquinazoline (MBMQ) * Compound Description: MBMQ is a selective inhibitor of PDE5, with some inhibitory activity also reported for PDE6 and PDE9 []. It has been explored for potential therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension. * Relevance: While MBMQ does not share the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, its presence in a study exploring PDE inhibition [] suggests a broader context for investigating potential PDE-related effects of the target compound.
15. Zaprinast * Compound Description: Zaprinast is an inhibitor of PDEs 5, 6, and 9, albeit with varying potencies []. It has been explored as a potential therapeutic agent for conditions such as erectile dysfunction and pulmonary hypertension. * Relevance: Although Zaprinast does not resemble 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione structurally, its classification as a PDE inhibitor, particularly targeting PDEs involved in cGMP signaling [], suggests a potential avenue for exploring the target compound's interactions with PDEs.
16. 3,7-dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-purine-2,6-dione (pentoxifylline) * Compound Description: Pentoxifylline is a non-selective phosphodiesterase inhibitor that acts on multiple PDE isoenzymes [, ]. It is clinically used for treating peripheral vascular diseases and has been investigated for other conditions, including wound healing and cancer. * Relevance: Pentoxifylline shares the core xanthine structure (3,7-dihydro-1H-purine-2,6-dione) with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, supporting the notion that variations in the substitution pattern on the xanthine scaffold can lead to different pharmacological profiles, including the ability to inhibit PDEs.
17. R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492) * Compound Description: MKS-492 is a potent and selective inhibitor of PDE type III [, ]. It exhibits bronchodilatory and anti-inflammatory effects in preclinical models of asthma [, ]. It inhibits antigen-induced bronchoconstriction and airway hyperresponsiveness, reduces leukotriene B4-induced airway eosinophilia, and inhibits histamine release from lung tissue [, ]. * Relevance: MKS-492 shares the core xanthine structure with 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature a 1,3-dimethyl substitution on the xanthine core. The structural similarities, particularly the presence of a substituted phenyl ring in the 8-position substituent, suggest that 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione might also exhibit inhibitory activity against PDEs, potentially PDE3, warranting further investigation.
18. SDZ MKS 492 * Compound Description: This compound, chemically identical to MKS-492, has demonstrated bronchodilatory and anti-inflammatory properties, showing promise as a potential therapeutic agent for asthma []. It relaxes airway smooth muscle and effectively mitigates bronchospasm in preclinical models []. Furthermore, SDZ MKS 492 inhibits the accumulation of inflammatory cells, such as macrophages, eosinophils, and neutrophils, in the lungs after allergen challenge, suggesting its potential in controlling airway inflammation associated with asthma []. * Relevance: SDZ MKS 492, being identical to MKS-492, shares the same relevance to 8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds exhibit a high degree of structural similarity, suggesting a potential overlap in their pharmacological activity profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.